Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H23N3O6 and its molecular weight is 389.408. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
- Study Overview : A study by Başoğlu et al. (2013) involved the synthesis of compounds similar to Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate using microwave-assisted techniques. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities.
- Findings : Some synthesized compounds exhibited moderate antimicrobial activity, and others showed notable antiurease and antilipase activities. This illustrates the potential use of these compounds in developing new antimicrobial agents.
- Read more about this study
- Study Overview : Mermer et al. (2018) synthesized 1,2,4-Triazole derivatives containing a piperazine nucleus, related to the structure of this compound. These compounds were analyzed for antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities.
- Findings : The study found promising results in terms of biological potentials, including enzyme inhibitory capabilities. This highlights the relevance of such compounds in therapeutic applications.
- Read more about this study
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . These compounds are known to target microtubules and their component protein, tubulin , which play a crucial role in cell division and are therefore a leading target for anticancer agents .
Mode of Action
This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell division, given its potential interaction with microtubules and tubulin . By disrupting microtubule assembly, the compound can interfere with the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division. This disruption can lead to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and induction of apoptosis in cancer cells, as observed with similar compounds . This can lead to a decrease in the proliferation of cancer cells and potentially to tumor shrinkage.
Properties
IUPAC Name |
ethyl 4-[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-2-26-19(25)21-7-5-20(6-8-21)18(24)14-10-22(11-14)17(23)13-3-4-15-16(9-13)28-12-27-15/h3-4,9,14H,2,5-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERQPKKNTQTDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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